![molecular formula C10H14N2O2 B6256131 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid CAS No. 1267142-44-8](/img/no-structure.png)

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

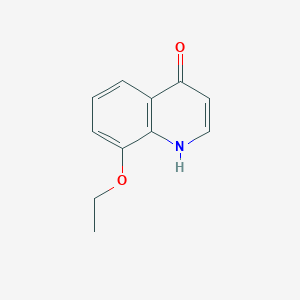

The compound “2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid” is a derivative of imidazo[1,2-a]pyridine . It is a complex organic compound that contains an imidazo[1,2-a]pyridine ring which is a bicyclic compound containing a pyridine ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of “2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid” includes an imidazo[1,2-a]pyridine ring, which is a bicyclic compound containing a pyridine ring fused to an imidazole ring . The compound also contains a methyl group and an acetic acid group attached to the imidazo[1,2-a]pyridine ring .Physical And Chemical Properties Analysis

The compound “2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid” is a powder at room temperature . It has a molecular weight of 230.69 . The compound is stable under normal conditions .科学研究应用

Medicinal Chemistry

Imidazopyridines, including our compound of interest, have a structural resemblance to purines, which has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .

GABA A Receptor Modulation

The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . This makes them potential candidates for the development of drugs for neurological disorders.

Proton Pump Inhibitors

Imidazopyridines have been found to act as proton pump inhibitors . This suggests that they could be used in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Aromatase Inhibitors

Some imidazopyridines have been found to act as aromatase inhibitors . This implies potential applications in the treatment of estrogen-responsive cancers, such as certain types of breast cancer.

Anti-inflammatory Agents

Imidazopyridines have also been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Anticancer Agents

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . This suggests potential applications in cancer treatment.

Enzyme Inhibitors

Imidazopyridines can act as inhibitors for various enzymes involved in carbohydrate metabolism . This suggests potential applications in the treatment of metabolic disorders.

Optoelectronic Devices

Imidazopyridines have shown promise in the field of materials science, particularly in the development of optoelectronic devices . This suggests potential applications in the electronics industry.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid involves the synthesis of the imidazo[1,2-a]pyridine ring system followed by the introduction of the acetic acid moiety.", "Starting Materials": [ "2-methylpyridine", "formaldehyde", "ammonium acetate", "acetic anhydride", "sodium hydroxide", "chloroacetic acid" ], "Reaction": [ "Condensation of 2-methylpyridine with formaldehyde and ammonium acetate to form 2-methylimidazo[1,2-a]pyridine", "Bromination of 2-methylimidazo[1,2-a]pyridine with bromine and sodium hydroxide to form 2-bromo-2-methylimidazo[1,2-a]pyridine", "Reduction of 2-bromo-2-methylimidazo[1,2-a]pyridine with sodium borohydride to form 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine", "Esterification of 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine with chloroacetic acid and sodium hydroxide to form 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid" ] } | |

CAS 编号 |

1267142-44-8 |

产品名称 |

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid |

分子式 |

C10H14N2O2 |

分子量 |

194.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。